- Synthesis of 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranoseHuaxi Yaoxue Zazhi, 2005, 20(3), 207-210,
Cas no 97614-42-1 (1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose)

97614-42-1 structure
Nombre del producto:1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose
Número CAS:97614-42-1
MF:C29H24N2O10S
Megavatios:592.573266983032
CID:61905
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose Propiedades químicas y físicas
Nombre e identificación
-
- 2-(1'-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose
- 2-(1'-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-α-D-ribofuranose
- 2-(1’-IMIDAZOYLSULFONYL)-1,3,5-TRI-O-BENZOYL-ALPHA-D-RIBOFURANOSE
- 1,2,5-Tri-O-benzoyl-2-(1’-imidazoylsulfonyl)-a-D-ribofuranose
- 1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose
-
- Renchi: 1S/C29H24N2O10S/c32-26(20-10-4-1-5-11-20)37-18-23-24(39-27(33)21-12-6-2-7-13-21)25(41-42(35,36)31-17-16-30-19-31)29(38-23)40-28(34)22-14-8-3-9-15-22/h1-17,19,23-25,29H,18H2/t23-,24-,25-,29-/m1/s1
- Clave inchi: DHQMZEQWPVIFFR-DOUCHOMGSA-N
- Sonrisas: O([C@H]1[C@@H](OC(C2C=CC=CC=2)=O)O[C@H](COC(C2C=CC=CC=2)=O)[C@H]1OC(C1C=CC=CC=1)=O)S(N1C=NC=C1)(=O)=O
Atributos calculados
- Calidad precisa: 592.11500
Propiedades experimentales
- PSA: 157.70000
- Logp: 4.10650
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose Información de Seguridad
- Condiciones de almacenamiento:(BD60833)
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | T767665-25g |
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose |
97614-42-1 | 25g |
$ 220.00 | 2022-06-02 | ||
Chemenu | CM161842-100g |
(2R,3R,4R,5R)-3-(((1H-imidazol-1-yl)sulfonyl)oxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate |
97614-42-1 | 97% | 100g |
$504 | 2021-06-15 | |
TRC | T767665-1g |
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose |
97614-42-1 | 1g |
$ 50.00 | 2022-06-02 | ||
TRC | T767665-5000mg |
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose |
97614-42-1 | 5g |
$167.00 | 2023-05-17 | ||
A2B Chem LLC | AI65487-100g |
2-(1'-Imidazoylsulfonyl)-1,3,5-tri-o-benzoyl-alpha-d-ribofuranose |
97614-42-1 | 98% | 100g |
$627.00 | 2024-07-18 | |
A2B Chem LLC | AI65487-10g |
2-(1'-Imidazoylsulfonyl)-1,3,5-tri-o-benzoyl-alpha-d-ribofuranose |
97614-42-1 | 10g |
$494.00 | 2024-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1890417-1g |
(2R,5R)-3-(((1H-Imidazol-1-yl)sulfonyl)oxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate |
97614-42-1 | 1g |
¥1080.00 | 2024-04-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1890417-100g |
(2R,5R)-3-(((1H-Imidazol-1-yl)sulfonyl)oxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate |
97614-42-1 | 100g |
¥10200.00 | 2024-04-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1890417-25g |
(2R,5R)-3-(((1H-Imidazol-1-yl)sulfonyl)oxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate |
97614-42-1 | 25g |
¥4125.00 | 2024-04-23 | ||
Ambeed | A675253-25g |
(2R,3R,4R,5R)-3-(((1H-Imidazol-1-yl)sulfonyl)oxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate |
97614-42-1 | 98% | 25g |
$265.0 | 2025-02-27 |
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sulfuryl chloride Solvents: Dimethylformamide , Dichloromethane ; 30 min, -40 °C; 3 h, rt
1.2 0 °C; 15 h, rt
1.2 0 °C; 15 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide , Dichloromethane ; 30 min, -20 °C; 2.5 h, 0 °C
1.2 0 °C; 15 h, 0 °C
1.2 0 °C; 15 h, 0 °C
Referencia
- Synthesis of clofarabineZhongguo Yiyao Gongye Zazhi, 2006, 37(8), 508-510,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; -15 °C; 30 min, -15 °C; -15 °C → rt; 3 h, rt
1.2 0 °C; 15 h, rt
1.2 0 °C; 15 h, rt
Referencia
- Pharmaceutical application of 2'-fluoro-4'-azido-nucleoside analog or its salt, China, , ,
Métodos de producción 4
Condiciones de reacción
Referencia
- 1-Halo-2-deoxy-2-fluoroarabinofuranoside derivatives from 1,3,5-tri-O-acylribofuranose, European Patent Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide , Dichloromethane ; cooled; cooled
1.2 cooled; cooled
1.3 Reagents: Water ; cooled
1.2 cooled; cooled
1.3 Reagents: Water ; cooled
Referencia
- Process for preparation of Clofarabine intermediate 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide, China, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; rt → -10 °C; -10 °C; 50 min, -10 °C
1.2 2 h, rt
1.3 Reagents: Water ; 0.5 h
1.2 2 h, rt
1.3 Reagents: Water ; 0.5 h
Referencia
- Method for preparing clofarabine, China, , ,
Métodos de producción 7
Condiciones de reacción
Referencia
- Fluorocarbohydrates in synthesis. An efficient synthesis of 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil (β-FIAU) and 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)thymine (β-FMAU)Journal of Organic Chemistry, 1985, 50(19), 3644-7,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sulfuryl chloride Solvents: Dimethylformamide , Dichloromethane ; rt → -10 °C; -15 - -10 °C; 2 h, -15 - -10 °C
1.2 -15 - -10 °C; 1.5 h, -15 - -10 °C; overnight, rt
1.2 -15 - -10 °C; 1.5 h, -15 - -10 °C; overnight, rt
Referencia
- Method for preparing clofarabine with high yield, China, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sulfuryl chloride Solvents: Dimethylformamide , Dichloromethane ; -15 °C; 30 min, -15 °C; -15 °C → rt; 3 h, rt
1.2 0 °C; 15 h, rt
1.2 0 °C; 15 h, rt
Referencia
- Preparation of 2'-fluoro-4'-substituted nucleoside analogs as antiviral agents, China, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sulfuryl chloride Solvents: Dimethylformamide , Dichloromethane ; -20 °C; 2 h, -5 - 0 °C
1.2 overnight
1.2 overnight
Referencia
- Improved synthesis of clofarabineZhongguo Xiandai Yingyong Yaoxue, 2009, 26(2), 123-125,
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose Raw materials
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose Preparation Products
1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose Literatura relevante
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
Related Articles
-
6-Bromo-2-metilpiridina y [3,4-D]pirrol-4(3H)-ona: Un Compuesto Líder Prometedor en Química Medicina……Jun 17, 2025
-
Introducción al Compuesto 6-Bromo-2-metilpiridina y [3,4-D]pirrol-4(3H)-ona La búsqueda de nuevos co……Jun 17, 2025
-
6-Bromo-2-metilpiridina y [3,4-D]pirrol-4(3H)-ona: Un compuesto líder prometedor en química medicina……Jun 17, 2025
-
Terpenos y sus Derivados en el Desarrollo de Fármacos Antitumorales: Mecanismos y Perspectivas Los t……Jun 17, 2025
-
Ácido Hialurónico: Avances en Ingeniería de Tejidos y Medicina Regenerativa El ácido hialurónico (HA……Jun 17, 2025
97614-42-1 (1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose) Productos relacionados
- 510737-90-3(4-(3,4-dimethoxybenzenesulfonyl)-2,6-dimethylmorpholine)
- 2171464-14-3(1-(3-chloro-2-methylpropanoyl)azetidine-2-carboxamide)
- 2308476-36-8((3S)-3-2-(ethyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidohexanoic acid)
- 2034371-26-9(N-{3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethyl}-2-oxoimidazolidine-1-carboxamide)
- 2028580-85-8(1-(thiophen-3-yl)methylcyclopropane-1-sulfonyl chloride)
- 1260794-90-8(3-4-methoxy-3-(trifluoromethyl)phenylpyrrolidine)
- 135192-53-9(Pentafluorophenyl chlorothionoformate)
- 2171535-38-7(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexanecarbonyl-1,3-thiazolidine-4-carboxylic acid)
- 2189498-47-1(2-(4-chlorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one)
- 1156752-69-0(2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidine)
Proveedores recomendados
Wuhan Comings Biotechnology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Taizhou Jiayin Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

江苏科伦多食品配料有限公司
Miembros de la medalla de oro
Proveedor de China
Reactivos

Shandong Feiyang Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
